4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide
Description
4-Chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazole ring substituted with a 1,4-dioxa-8-azaspiro[4.5]decane moiety via a ketone bridge. The 4-chlorobenzamide group may influence electronic properties and solubility, while the thiazole ring contributes to hydrogen bonding and π-π interactions. Its synthesis likely involves coupling 4-chlorobenzoyl chloride with a 2-amino-4-(2-oxo-2-(spirocyclic amine)ethyl)thiazole intermediate under Schotten-Baumann conditions .
Properties
IUPAC Name |
4-chloro-N-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-14-3-1-13(2-4-14)17(25)22-18-21-15(12-28-18)11-16(24)23-7-5-19(6-8-23)26-9-10-27-19/h1-4,12H,5-11H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUPAUQSVCBSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide is a synthetic organic molecule with potential therapeutic applications. Its structure incorporates a thiazole moiety and a spirocyclic system, which are often associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20ClN3O4S
- Molecular Weight : 421.9 g/mol
- IUPAC Name : 4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decane-8-yl)ethyl)thiazol-2-yl)benzamide
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through inhibition of key enzymes involved in bacterial DNA replication and transcription.
Enzyme Inhibition
- Topoisomerase Inhibition :
- Acetylcholine Receptor Antagonism :
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies.
Antibacterial Activity
The compound has shown promising antibacterial properties against multiple strains of bacteria:
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecium.
- Gram-negative Bacteria : Demonstrated activity against Acinetobacter baumannii, highlighting its broad-spectrum potential .
Cytotoxicity Studies
In cytotoxicity assays, the compound exhibited selective toxicity towards bacterial cells while showing minimal effects on human cell lines. This selectivity is crucial for developing safe therapeutic agents.
Case Studies
- In Vivo Efficacy :
- Mechanistic Studies :
Data Summary
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with thiazole and spirocyclic structures often exhibit significant anticancer activity. For instance, derivatives of thiazole have been studied for their ability to inhibit the growth of various cancer cell lines. In particular, compounds similar to 4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide have shown promising results against estrogen receptor-positive breast cancer cells (MCF7), suggesting potential as anticancer agents .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Thiazole derivatives are known for their effectiveness against a range of bacterial and fungal pathogens. In vitro studies have demonstrated that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Acetylcholinesterase Inhibition
Compounds containing thiazole rings have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE increases acetylcholine levels in the brain, potentially improving cognitive function in affected individuals . Molecular docking studies have elucidated the binding interactions between these compounds and the active site of AChE, supporting their development as therapeutic agents for Alzheimer's disease .
Muscarinic Receptor Agonism
Additionally, some derivatives are noted for their agonistic activity at muscarinic receptors (M1 and M4), which play crucial roles in cognitive function and memory processes. This property positions such compounds as candidates for treating cognitive disorders .
Case Study 1: Anticancer Activity
A study investigated a series of thiazole derivatives, including those structurally related to this compound). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF7 cells, demonstrating effective anticancer potential .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of thiazole-containing compounds in models of Alzheimer's disease. The findings suggested that these compounds could significantly reduce neuroinflammation and improve cognitive deficits in animal models, supporting further development for clinical applications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-(2-Oxo-2-(1,4-Dioxa-8-Azaspiro[4.5]Decan-8-Yl)Ethyl)Thiazol-2-Yl)Furan-2-Carboxamide
- Structural Difference : Replaces the 4-chlorobenzamide with a furan-2-carboxamide group.
- Furan derivatives are prone to oxidative metabolism, which may limit bioavailability compared to the chloro analog .
N-(5-Chloro-1,3-Thiazol-2-Yl)-2,4-Difluorobenzamide
- Structural Difference : Substitutes the spirocyclic amine with a 5-chloro-thiazole and introduces difluoro substituents on the benzamide.
- Impact: The difluoro group enhances lipophilicity and may improve blood-brain barrier penetration.
8-(4-Bromo-2-Chlorobenzyl)-1,4-Dioxa-8-Azaspiro[4.5]Decane
- Structural Difference : Retains the spirocyclic core but replaces the thiazole-benzamide chain with a bromo-chlorobenzyl group.
- Impact : The benzyl group increases hydrophobicity, favoring membrane interactions but possibly reducing aqueous solubility. This compound lacks the hydrogen-bonding capacity of the thiazole-amide system, suggesting divergent biological targets .
Ethyl 4-[[5-(1,4-Dioxa-8-Azaspiro[4.5]Decan-8-Yl)-2-Methyl-Benzoyl]Amino]-3,5-Dimethyl-Benzoate
- Structural Difference : Incorporates an ester group and methyl substituents instead of the thiazole ring.
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Target Compound and Analogs
*Calculated using Molinspiration software.
Preparation Methods
Cyclocondensation of 1,4-Dioxane Derivatives
A modified procedure from Hrast et al. (2013) involves reacting 1,4-dioxane-2,5-diol with ammonium acetate under acidic conditions. Key parameters include:
- Solvent: Glacial acetic acid
- Temperature: Reflux at 140°C for 12 h
- Yield: 68–72%
Product characterization aligns with literature data:
- ¹H NMR (400 MHz, CDCl₃): δ 3.92 (s, 4H, dioxane O–CH₂), 3.12 (t, 4H, J = 6.8 Hz, piperidine N–CH₂), 1.78 (quin, 4H, J = 6.8 Hz, piperidine CH₂).
Preparation of 2-(1,4-Dioxa-8-Azaspiro[4.5]decan-8-yl)acetophenone
The ketone precursor enables thiazole ring formation via α-halogenation:
Nucleophilic Substitution
Adapting methods from Martina et al. (2013), 2-bromoacetophenone reacts with the spirocyclic amine under basic conditions:
- Reagents: 2-Bromoacetophenone (1.0 eq), 1,4-dioxa-8-azaspiro[4.5]decane (1.2 eq), K₂CO₃ (2.5 eq)
- Solvent: DMSO
- Conditions: 120°C, 16 h under N₂
- Workup: Precipitation in H₂O, filtration, recrystallization (EtOH/H₂O)
- Yield: 78%
Analytical Data:
- M.p.: 112–114°C
- GC-MS (EI+): m/z 273.1 [M]⁺
- ¹³C NMR (100 MHz, CDCl₃): δ 205.4 (C=O), 136.2–128.1 (Ar–C), 67.3 (dioxane O–CH₂), 50.8 (piperidine N–CH₂).
Thiazole Ring Formation via Hantzsch Synthesis
The α-keto-spirocyclic compound undergoes cyclization with thiourea derivatives:
Reaction Optimization
Using conditions from Turk et al. (2013), a two-step sequence achieves thiazole formation:
- α-Chlorination: Treat 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetophenone with SOCl₂ in CHCl₃ (reflux, 3 h).
- Cyclocondensation: React chlorinated intermediate with thiourea (1.1 eq) in EtOH (reflux, 6 h).
Critical Parameters:
- Molar Ratio: Ketone:thiourea = 1:1.2
- Catalyst: Pyridine (0.5 eq) enhances ring closure
- Yield: 83%
Product Characterization:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (s, 1H, thiazole H-5), 3.94 (s, 4H, dioxane O–CH₂), 3.21 (t, 4H, J = 6.4 Hz, piperidine N–CH₂).
Amide Coupling with 4-Chlorobenzoyl Chloride
Final assembly uses Schotten-Baumann acylation, modified from Royal Society of Chemistry protocols:
Reaction Conditions
- Reagents: Thiazole amine (1.0 eq), 4-chlorobenzoyl chloride (1.5 eq), TEA (3.0 eq)
- Solvent: THF (anhydrous)
- Temperature: 0°C → RT, 12 h
- Workup: Wash with 5% HCl, NaHCO₃, H₂O; column chromatography (SiO₂, EtOAc/hexane)
- Yield: 87%
Analytical Validation:
- M.p.: 198–200°C
- LC-MS (ESI+): m/z 485.2 [M+H]⁺
- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.3 (amide C=O), 163.8 (thiazole C-2), 139.5 (C-Cl), 128.9–126.7 (Ar–C), 67.1 (dioxane O–CH₂).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Spirocyclic Amine Stability: Degradation observed above 130°C necessitates strict temperature control during Step 2.
- Thiazole Ring Oxidation: Addition of 0.1 eq BHT prevents radical-mediated side reactions during Hantzsch synthesis.
- Amide Hydrolysis: Moisture-sensitive intermediates require anhydrous workup in Step 4.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with the synthesis of the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety via cyclization of diols and amines under acidic conditions (e.g., using HCl as a catalyst) .
- Step 2 : Functionalize the thiazole ring by reacting 2-aminothiazole derivatives with activated carbonyl intermediates (e.g., benzoyl chloride derivatives) in ethanol or DMSO under reflux (65–80°C) .
- Step 3 : Couple the spirocyclic amine to the thiazole-ethyl fragment via nucleophilic substitution or amidation. Use pyridine or triethylamine as a base to neutralize HCl byproducts .
- Optimization : Employ Design of Experiments (DoE) to vary parameters like solvent polarity (DMSO vs. ethanol), temperature, and stoichiometry. Monitor yields via HPLC or TLC .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve the spirocyclic and thiazole motifs using SHELXL for small-molecule refinement .
- NMR Spectroscopy : Confirm the presence of the chloro-benzamide (δ 7.4–8.1 ppm for aromatic protons) and spirocyclic ethers (δ 3.5–4.2 ppm for -O-CH2-) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z ~490–500 for [M+H]⁺) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening Strategies :
- In Vitro Enzyme Inhibition : Test against kinases or proteases due to the thiazole moiety’s affinity for ATP-binding pockets .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to assess permeability in Caco-2 cells .
- Toxicity Profiling : Perform MTT assays on HEK-293 or HepG2 cell lines to determine IC₅₀ values .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the spirocyclic moiety and hydrophobic enzyme pockets (e.g., glucagon receptor antagonists in ).
- MD Simulations : Simulate ligand-receptor stability in aqueous environments (GROMACS/AMBER) to assess conformational flexibility of the thiazole ring .
- QSAR Modeling : Corporate substituent effects (e.g., chloro vs. fluoro on benzamide) to predict activity cliffs .
Q. What strategies resolve contradictory activity data between in vitro and in vivo models?
- Troubleshooting :
- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify oxidative degradation sites (likely at the spirocyclic ether or thiazole ring) .
- Plasma Protein Binding : Use equilibrium dialysis to quantify free fraction; poor bioavailability may require prodrug derivatization .
- Pharmacodynamic Profiling : Compare dose-response curves in diet-induced obesity (DIO) mice vs. cell-based assays to assess target engagement .
Q. How can the spirocyclic moiety be modified to enhance selectivity for specific enzyme isoforms?
- Synthetic Modifications :
- Ring Expansion : Replace 1,4-dioxa-8-azaspiro[4.5]decane with larger spirocycles (e.g., 1,4-dioxa-9-azaspiro[5.5]undecane) to alter steric bulk .
- Electron-Withdrawing Groups : Introduce fluorine or nitro substituents to the benzamide to enhance π-π stacking in hydrophobic pockets .
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Purospher® STAR Columns) to isolate the active stereoisomer .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Crystallography Tips :
- Twinned Crystals : Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands .
- Disorder Modeling : For flexible spirocyclic groups, apply restraints to bond lengths/angles using ISOR/DFIX instructions .
- Data Collection : Optimize resolution (<1.0 Å) with synchrotron radiation to resolve electron density for the chloro substituent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
